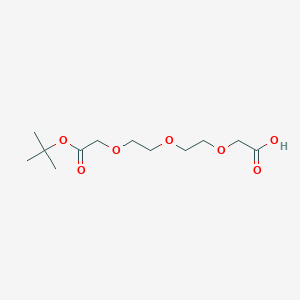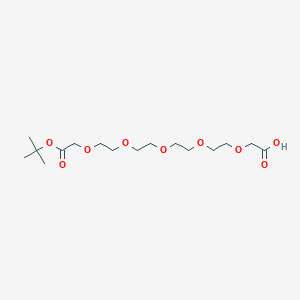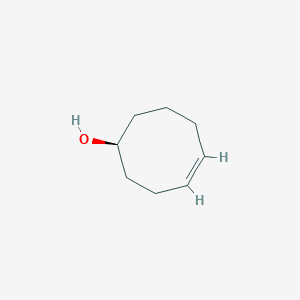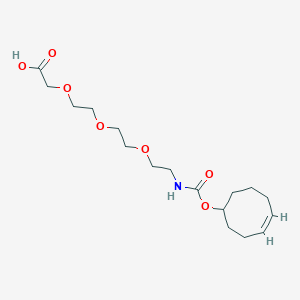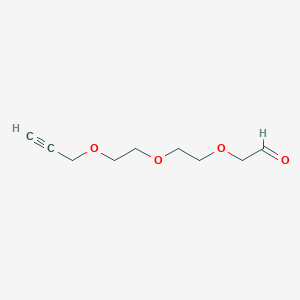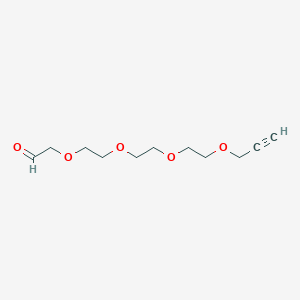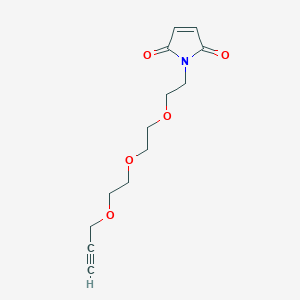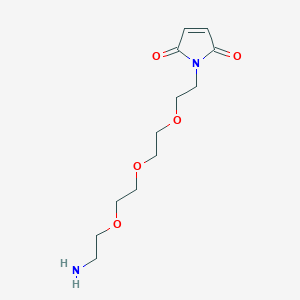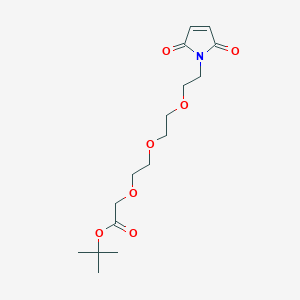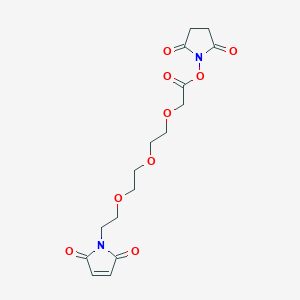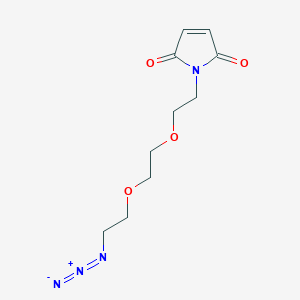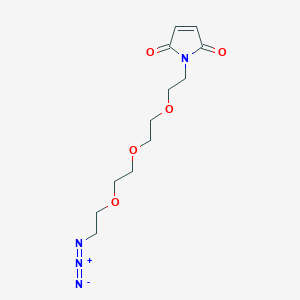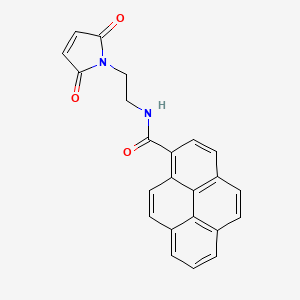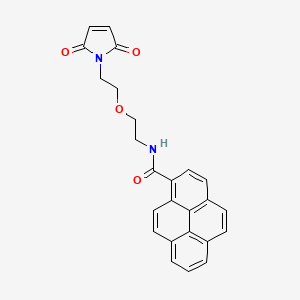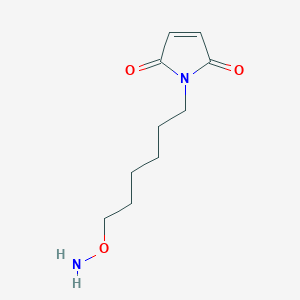
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione is a compound that has garnered significant interest in the fields of chemistry and biology due to its unique structural features and reactivity. This compound contains an aminooxy group, which is known for its strong nucleophilicity and ability to form stable imines. The presence of the pyrrole-2,5-dione moiety adds to its versatility, making it a valuable building block for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione typically involves the introduction of the aminooxy group onto a hexyl chain, followed by the formation of the pyrrole-2,5-dione ring. One common method involves the reaction of 6-bromohexylamine with hydroxylamine to form 6-(aminooxy)hexylamine. This intermediate is then reacted with maleic anhydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the pyrrole-2,5-dione moiety can yield pyrrolidine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming oxime linkages with aldehydes and ketones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions with aldehydes and ketones are often catalyzed by aniline or phenylenediamine derivatives.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Oxime linkages.
Scientific Research Applications
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of functional materials, such as hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione primarily involves the reactivity of the aminooxy group. This group acts as a strong nucleophile, forming stable imines with carbonyl compounds. The pyrrole-2,5-dione moiety can participate in various redox reactions, contributing to the compound’s versatility. Molecular targets include aldehydes and ketones, with pathways involving nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione: Unique due to the combination of the aminooxy group and pyrrole-2,5-dione moiety.
Aminooxyacetic acid: Contains an aminooxy group but lacks the pyrrole-2,5-dione structure.
6-(Aminooxy)hexanoic acid: Similar hexyl chain with an aminooxy group but different functional groups.
Uniqueness
This compound stands out due to its dual functionality, allowing it to participate in a wide range of chemical reactions and applications. The combination of the aminooxy group and pyrrole-2,5-dione moiety provides unique reactivity and versatility, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-(6-aminooxyhexyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c11-15-8-4-2-1-3-7-12-9(13)5-6-10(12)14/h5-6H,1-4,7-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYLBZCHKFVAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


